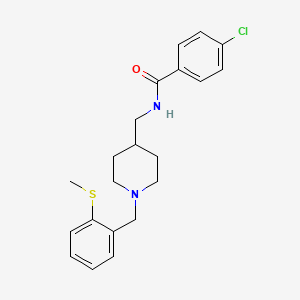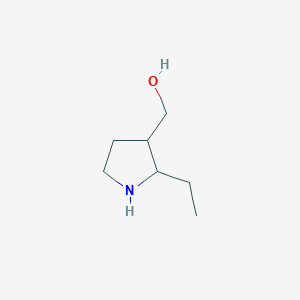
(2-Ethylpyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Ethylpyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C7H15NO . It’s also known as 3-Pyrrolidinemethanol, 2-ethyl- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a methanol group . The compound has a molecular weight of 129.2 .Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Chemical Reactions
(2-Ethylpyrrolidin-3-yl)methanol plays a role in various organic synthesis processes. For example, in the study of the reaction between 4,5,6,7-tetrahydroindole and ethyl bromopropynoate, this compound, when treated with certain reagents in methanol, can yield a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence (Sobenina et al., 2011). Additionally, methanol, a related compound, has been used in catalytic C–C coupling with allenes to create higher alcohols incorporating all-carbon quaternary centers (Moran et al., 2011).
2. Synthesis of Pyrrolidine Derivatives
The compound is involved in the synthesis of various pyrrolidine derivatives. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine is achieved via the double reduction of their cyclic sulfonamide precursors, highlighting its importance in constructing molecules of this type (Evans, 2007).
3. Catalytic Applications
It's also notable in catalytic applications. For example, the (diene)Fe(CO)3 complexes' asymmetric synthesis via catalytic enantioselective alkylation with dialkylzinc uses this compound (Takemoto et al., 1996).
4. Impact on Lipid Dynamics
Methanol, closely related to this compound, affects lipid dynamics, as seen in a study showing how it accelerates lipid transfer and flip-flop kinetics in biological membranes (Nguyen et al., 2019).
5. Methanol as a Renewable Feedstock
Methanol is also recognized as a renewable chemical feedstock. A study on the conversion of ethylene glycol to methanol using a specific catalyst highlights the potential of methanol in diverse applications, including energy (Wu et al., 2012).
6. Synthesis of Chiral Catalysts
It plays a role in synthesizing chiral catalysts. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from l-(+)-methionine, showcases its utility in the synthesis of chiral ligands for asymmetric reactions (Wang et al., 2008).
Wirkmechanismus
Target of Action
It’s worth noting that the compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a wide range of biological targets, depending on their specific structural features .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in various ways, often involving binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
It’s worth noting that methanol, a related compound, can be metabolized in several ways, including through the action of alcohol dehydrogenase and formaldehyde dehydrogenase . These enzymes convert methanol to formaldehyde and then to formic acid, which can enter the one-carbon pool and be used in various biochemical pathways .
Result of Action
It’s worth noting that compounds containing a pyrrolidine ring have been found to exhibit a wide range of biological activities, depending on their specific structural features .
Eigenschaften
IUPAC Name |
(2-ethylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7-6(5-9)3-4-8-7/h6-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLKUFNGOWFAIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

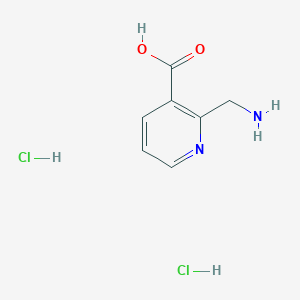
![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)
![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)
![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)
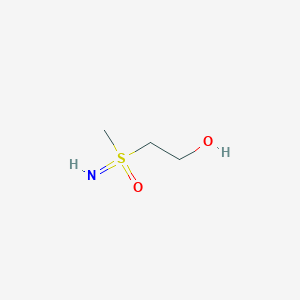

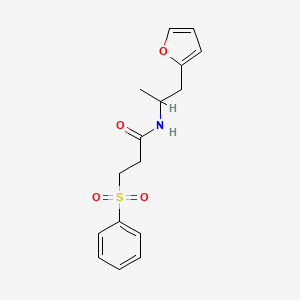
![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)


